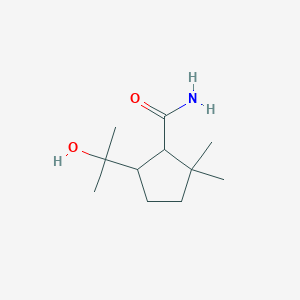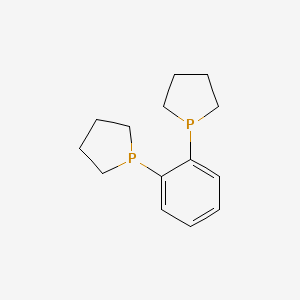![molecular formula C17H22O B12549458 1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene CAS No. 173306-38-2](/img/structure/B12549458.png)
1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with an ethylcyclohexyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene typically involves the following steps:
Formation of the Ethylcyclohexyl Group: This step involves the alkylation of cyclohexane to introduce the ethyl group.
Attachment of the Ethynyl Group: The ethynyl group is introduced through a reaction with acetylene or a similar reagent.
Substitution on the Benzene Ring: The final step involves the substitution of the benzene ring with the ethylcyclohexyl and methoxy groups under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols .
Scientific Research Applications
1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-ethynylbenzene: Similar structure but lacks the methoxy group.
4-Ethynylanisole: Similar structure but lacks the ethylcyclohexyl group.
1-Ethynyl-1-cyclohexanol: Similar structure but includes a hydroxyl group instead of a methoxy group
Properties
CAS No. |
173306-38-2 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-[2-(4-ethylcyclohexyl)ethynyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H22O/c1-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18-2)13-11-16/h10-15H,3-7H2,1-2H3 |
InChI Key |
UCVNQOCFNCZQPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12549385.png)
![5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene](/img/structure/B12549389.png)

![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)

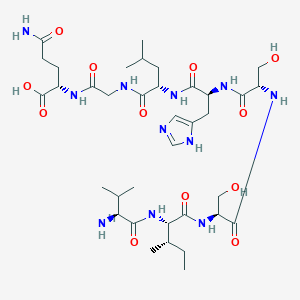


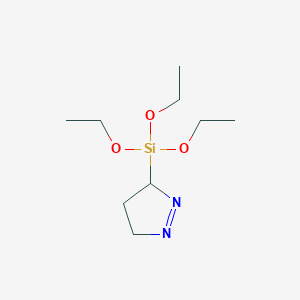
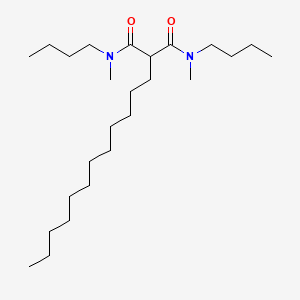

![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
